2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple stepsThe final step involves the formation of the acetamide moiety through a reaction with 4-methylphenyl acetic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of reduced triazole derivatives or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced triazole derivatives or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-({4-Allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
- **2-({4-Allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
- **2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide
Uniqueness
The unique combination of the allyl group, dimethylanilino moiety, and triazole ring in 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
538337-55-2 |
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Molecular Formula |
C23H27N5OS |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[[5-[(2,6-dimethylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H27N5OS/c1-5-13-28-20(14-24-22-17(3)7-6-8-18(22)4)26-27-23(28)30-15-21(29)25-19-11-9-16(2)10-12-19/h5-12,24H,1,13-15H2,2-4H3,(H,25,29) |
InChI Key |
FZFXJIMAENOWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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